2-Cyano-4-(4-methylphenyl)phenol
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Overview
Description
2-Cyano-4-(4-methylphenyl)phenol is an organic compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a biphenyl structure, where one of the phenyl rings is substituted with a methyl group (-CH3). It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyano-4-(4-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of p-chlorotoluene with magnesium powder in tetrahydrofuran to form a Grignard reagent, which is then reacted with o-chlorobenzonitrile in the presence of a catalyst such as manganese chloride . This method enhances the catalytic efficiency and improves the conversion rate, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process typically includes steps such as purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-Cyano-4-(4-methylphenyl)phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyano-4-(4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the cyano group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Cyano-4-(4-methylphenyl)phenol can be compared with other similar compounds, such as:
4-Cyanophenol: Lacks the methyl group, resulting in different chemical and physical properties.
2-Cyano-4-methylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The unique combination of the cyano and hydroxyl groups in this compound, along with the methyl substitution, distinguishes it from these related compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
2-hydroxy-5-(4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-4-11(5-3-10)12-6-7-14(16)13(8-12)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVNLARETVSHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684614 |
Source
|
Record name | 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253679-12-8 |
Source
|
Record name | 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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